SYNTi PDZ2 Binding Affinity (KD) and Stoichiometry vs. Dual-Targeting Inhibitor SPDZi1
SYNTi binds to the PDZ2 domain of syntenin with a KD of 1.2 µM as measured by surface plasmon resonance (SPR) . In contrast, the dual-targeting inhibitor SPDZi1 (Z3322068027) binds both PDZ1 and PDZ2 domains, with reported IC50 values of 0.22 µM for PDZ1 and 0.65 µM for PDZ2 [1]. SYNTi's binding stoichiometry is 0.97, confirming exclusive PDZ2 engagement, whereas SPDZi1 engages both domains [1]. This domain selectivity is critical for dissecting PDZ2-specific functions in syntenin biology.
| Evidence Dimension | PDZ2 binding affinity (KD) and domain selectivity |
|---|---|
| Target Compound Data | KD = 1.2 µM (SPR); stoichiometry 0.97 (PDZ2-only) |
| Comparator Or Baseline | SPDZi1 (Z3322068027): IC50 PDZ1 = 0.22 µM, PDZ2 = 0.65 µM; dual-domain binding |
| Quantified Difference | SYNTi is PDZ2-selective (stoichiometry 0.97) vs. dual-domain binding for SPDZi1; PDZ2 affinity differs by ~1.8-fold (1.2 µM vs. 0.65 µM) |
| Conditions | SPR for SYNTi; AlphaScreen for SPDZi1 IC50 values |
Why This Matters
SYNTi's exclusive PDZ2 selectivity enables unambiguous attribution of phenotypic effects to PDZ2 blockade, unlike dual-targeting inhibitors that confound PDZ1 vs. PDZ2 contributions.
- [1] Heo, Y., Moon, J., Lee, J., Kim, M., Ko, Y.J., Kim, K.H., Yoon, K.J., Koo, B.K., Shariff, F.M., Yun, J.H. Discovery of a potent inhibitor that suppresses glioblastoma by dual targeting of both syntenin PDZ domains. bioRxiv 2024.04.04.588055. View Source
